molecular formula C10H21NO B12092731 2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol

2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol

Katalognummer: B12092731
Molekulargewicht: 171.28 g/mol
InChI-Schlüssel: OOGMSQMRMVHXLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol is a chemical compound with the molecular formula C10H21NO. It is known for its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and an aminoethanol moiety. This compound is used in various scientific and industrial applications due to its versatile chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4,4-dimethylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Eigenschaften

Molekularformel

C10H21NO

Molekulargewicht

171.28 g/mol

IUPAC-Name

2-[(4,4-dimethylcyclohexyl)amino]ethanol

InChI

InChI=1S/C10H21NO/c1-10(2)5-3-9(4-6-10)11-7-8-12/h9,11-12H,3-8H2,1-2H3

InChI-Schlüssel

OOGMSQMRMVHXLH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(CC1)NCCO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.